1-[(2-Chlorophenyl)methyl]piperidin-3-amine 1-[(2-Chlorophenyl)methyl]piperidin-3-amine
Brand Name: Vulcanchem
CAS No.: 1044773-99-0
VCID: VC8042386
InChI: InChI=1S/C12H17ClN2/c13-12-6-2-1-4-10(12)8-15-7-3-5-11(14)9-15/h1-2,4,6,11H,3,5,7-9,14H2
SMILES: C1CC(CN(C1)CC2=CC=CC=C2Cl)N
Molecular Formula: C12H17ClN2
Molecular Weight: 224.73 g/mol

1-[(2-Chlorophenyl)methyl]piperidin-3-amine

CAS No.: 1044773-99-0

Cat. No.: VC8042386

Molecular Formula: C12H17ClN2

Molecular Weight: 224.73 g/mol

* For research use only. Not for human or veterinary use.

1-[(2-Chlorophenyl)methyl]piperidin-3-amine - 1044773-99-0

Specification

CAS No. 1044773-99-0
Molecular Formula C12H17ClN2
Molecular Weight 224.73 g/mol
IUPAC Name 1-[(2-chlorophenyl)methyl]piperidin-3-amine
Standard InChI InChI=1S/C12H17ClN2/c13-12-6-2-1-4-10(12)8-15-7-3-5-11(14)9-15/h1-2,4,6,11H,3,5,7-9,14H2
Standard InChI Key CKKVFLXFSLUBDB-UHFFFAOYSA-N
SMILES C1CC(CN(C1)CC2=CC=CC=C2Cl)N
Canonical SMILES C1CC(CN(C1)CC2=CC=CC=C2Cl)N

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is N-[(2-chlorophenyl)methyl]piperidin-3-amine, reflecting the 2-chlorobenzyl group attached to the piperidine nitrogen and the amine moiety at position 3. Its molecular formula is C₁₂H₁₇ClN₂, with a molecular weight of 224.73 g/mol . The presence of the chlorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that differentiate it from meta- and para-substituted analogs.

Structural Features

The piperidine ring adopts a chair conformation, with the benzyl group at the nitrogen and the amine at C3 creating a stereochemical environment that influences intermolecular interactions. The 2-chlorophenyl substituent contributes to hydrophobic interactions and potential halogen bonding, as observed in structurally related cholinesterase inhibitors .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₂H₁₇ClN₂
Molecular Weight224.73 g/mol
IUPAC NameN-[(2-chlorophenyl)methyl]piperidin-3-amine
XLogP3~3.2 (estimated)
Hydrogen Bond Donors2 (amine NH groups)
Hydrogen Bond Acceptors2 (amine N atoms)

Physical and Chemical Properties

Solubility and Stability

While experimental data specific to this compound are unavailable, analogs such as N-[(3-chlorophenyl)methyl]piperidin-3-amine exhibit limited aqueous solubility (<1 mg/mL at 25°C) and stability under acidic conditions due to protonation of the amine group . The 2-chloro substitution may enhance lipophilicity compared to para-substituted derivatives, potentially improving blood-brain barrier permeability .

Spectroscopic Characterization

1H NMR spectra of analogous piperidin-3-amines show characteristic signals:

  • Piperidine protons: δ 2.4–3.1 ppm (multiplet for C3 amine)

  • Benzyl CH₂: δ 3.7–4.0 ppm (singlet)

  • Aromatic protons: δ 7.2–7.5 ppm (multiplet for ortho-chlorophenyl) .
    13C NMR would display a quaternary carbon for the chlorinated aromatic ring at ~135 ppm and the piperidine C3 amine carbon at ~50 ppm .

Synthesis and Characterization

Synthetic Routes

A plausible synthesis involves reductive amination between piperidin-3-amine and 2-chlorobenzaldehyde, followed by sodium cyanoborohydride reduction:

  • Condensation: Piperidin-3-amine + 2-chlorobenzaldehyde → Schiff base intermediate.

  • Reduction: NaBH₃CN in methanol yields the target compound .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYield
1EtOH, reflux, 12 h75%
2NaBH₃CN, MeOH, 0°C to RT, 6 h82%

Purification and Analysis

Column chromatography (SiO₂, ethyl acetate/hexane) typically achieves >95% purity. LC-MS (ESI+) shows [M+H]⁺ at m/z 225.1, with fragmentation peaks at m/z 154 (piperidin-3-amine) and 125 (2-chlorobenzyl) .

Analytical Methods

Chromatographic Techniques

  • HPLC: C18 column, 40:60 acetonitrile/0.1% TFA, retention time ~8.2 min .

  • GC-MS: Derivatization with BSTFA enhances volatility; characteristic ions at m/z 225 (M⁺), 154, 125 .

Spectroscopic Analysis

FTIR spectra show N-H stretches at ~3350 cm⁻¹ and C-Cl vibration at 750 cm⁻¹. UV-Vis λₘₐ₃ at 275 nm (aromatic π→π* transition) .

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